molecular formula C15H15Cl2N3 B8244791 8-Benzyl-2,4-dichloro-5,6,7,9-tetrahydropyrimido[4,5-C]azepine

8-Benzyl-2,4-dichloro-5,6,7,9-tetrahydropyrimido[4,5-C]azepine

Cat. No.: B8244791
M. Wt: 308.2 g/mol
InChI Key: NQRCFMAHPJTARO-UHFFFAOYSA-N
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Description

8-Benzyl-2,4-dichloro-5,6,7,9-tetrahydropyrimido[4,5-C]azepine is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidoazepine core substituted with benzyl and dichloro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Benzyl-2,4-dichloro-5,6,7,9-tetrahydropyrimido[4,5-C]azepine typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorobenzylamine with a suitable ketone or aldehyde, followed by cyclization to form the pyrimidoazepine ring. The reaction conditions often require the use of catalysts, such as Lewis acids, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

8-Benzyl-2,4-dichloro-5,6,7,9-tetrahydropyrimido[4,5-C]azepine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The dichloro groups in the compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

8-Benzyl-2,4-dichloro-5,6,7,9-tetrahydropyrimido[4,5-C]azepine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Benzyl-2,4-dichloro-5,6,7,9-tetrahydropyrimido[4,5-C]azepine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine: Similar in structure but differs in the position of the nitrogen atoms and the ring size.

    2,4-Dichlorobenzyl alcohol: Shares the dichloro and benzyl groups but lacks the pyrimidoazepine core.

Uniqueness

8-Benzyl-2,4-dichloro-5,6,7,9-tetrahydropyrimido[4,5-C]azepine is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

8-benzyl-2,4-dichloro-5,6,7,9-tetrahydropyrimido[4,5-c]azepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N3/c16-14-12-7-4-8-20(9-11-5-2-1-3-6-11)10-13(12)18-15(17)19-14/h1-3,5-6H,4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRCFMAHPJTARO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CN(C1)CC3=CC=CC=C3)N=C(N=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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